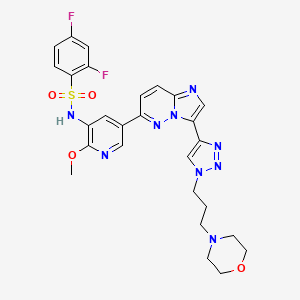

5-HT6R antagonist 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-HT6R アンタゴニスト 1 は、セロトニン 6 型受容体 (5-HT6R) に対するアンタゴニストとして作用する化合物です。この受容体は、主に脳内に存在する G タンパク質共役受容体であり、記憶や学習を含むさまざまな認知機能に関与しています。 この化合物は、記憶障害を逆転させる可能性を示しており、アルツハイマー病などの神経変性疾患の研究に応用されています .

準備方法

5-HT6R アンタゴニスト 1 の合成には、1-(アリールスルホニル-イソインドール-2-イル)ピペラジン誘導体の作成が含まれます。この合成には、持続可能な機械化学的方法が使用されます。 このプロセスには、スルホンアミド結合の反転とそのイソインドリン骨格への組み込みが含まれ、Gs シグナル伝達における化合物の機能プロファイルをCdk5経路に影響を与えることなく切り替えます .

化学反応の分析

5-HT6R アンタゴニスト 1 は、次のようなさまざまな化学反応を受けます。

酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。

還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

科学研究への応用

5-HT6R アンタゴニスト 1 は、幅広い科学研究への応用があります。

科学的研究の応用

5-HT6R antagonist 1 has a wide range of scientific research applications:

Chemistry: It is used in the study of chemical reactions and mechanisms involving serotonin receptors.

Biology: It helps in understanding the role of serotonin receptors in various biological processes, including cognitive function and brain development.

Medicine: It has potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease and epilepsy.

作用機序

5-HT6R アンタゴニスト 1 は、セロトニン 6 型受容体 (5-HT6R) を遮断することで効果を発揮します。この受容体は Gs タンパク質に結合し、興奮性神経伝達を媒介します。この受容体を遮断することで、この化合物はさまざまな脳領域におけるグルタミン酸作動性およびコリン作動性神経伝達を強化し、認知機能の改善につながります。 この化合物はまた、海馬のM電流を調節し、興奮性を低下させ、長期増強を改善するのに役立ちます .

類似の化合物との比較

5-HT6R アンタゴニスト 1 は、5-HT6R によって作動する Gs シグナル伝達における中立的なアンタゴニストおよびCdk5経路における逆アゴニストとして作用する能力においてユニークです。類似の化合物には、以下が含まれます。

SB-258585: 5-HT6R によって作動する Gs およびCdk5シグナル伝達における逆アゴニスト。

SB271046: Mチャネルにおける KCNQ2 の発現をアップレギュレートする 5-HT6R アンタゴニスト。

KMP-10: 認知機能向上と抗肥満特性を備えた非インドールおよび非スルホンヒダントイン-トリアジン 5-HT6R リガンド .

これらの化合物は、類似の作用機序を共有していますが、特定の機能プロファイルと治療への応用が異なります。

類似化合物との比較

5-HT6R antagonist 1 is unique in its ability to act as a neutral antagonist at the 5-HT6R-operated Gs signaling and as an inverse agonist at the Cdk5 pathway. Similar compounds include:

SB-258585: An inverse agonist at 5-HT6R-operated Gs and Cdk5 signaling.

SB271046: A 5-HT6R antagonist that upregulates the expression of KCNQ2 in the M-channel.

KMP-10: A non-indole and non-sulfone hydantoin-triazine 5-HT6R ligand with procognitive and anti-obesity properties .

These compounds share similar mechanisms of action but differ in their specific functional profiles and therapeutic applications.

特性

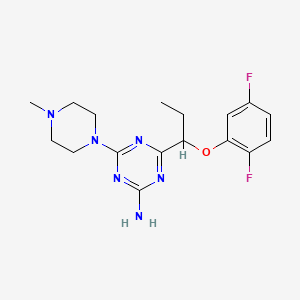

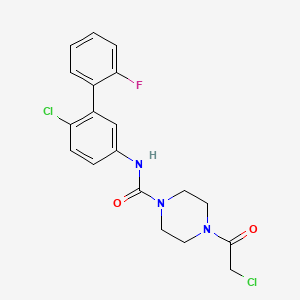

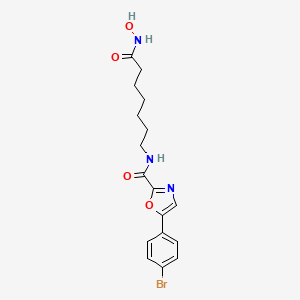

分子式 |

C17H22F2N6O |

|---|---|

分子量 |

364.4 g/mol |

IUPAC名 |

4-[1-(2,5-difluorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C17H22F2N6O/c1-3-13(26-14-10-11(18)4-5-12(14)19)15-21-16(20)23-17(22-15)25-8-6-24(2)7-9-25/h4-5,10,13H,3,6-9H2,1-2H3,(H2,20,21,22,23) |

InChIキー |

YGKRVQCZWFVTEQ-UHFFFAOYSA-N |

正規SMILES |

CCC(C1=NC(=NC(=N1)N2CCN(CC2)C)N)OC3=C(C=CC(=C3)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)

![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)